N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide
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Overview
Description
N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a hydrazide functional group, a piperazine ring, and chlorinated phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone.
Piperazine Derivative Synthesis: Separately, 2-chlorobenzyl chloride reacts with piperazine to yield 4-(2-chlorobenzyl)piperazine.
Condensation Reaction: The final step is the condensation of 4-chlorobenzaldehyde hydrazone with 4-(2-chlorobenzyl)piperazine in the presence of an acid catalyst, such as acetic acid, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone group to a hydrazine derivative.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-bromophenyl)methyl]piperazin-1-YL}acetohydrazide
- N’-[(1Z)-1-(4-Methylphenyl)ethylidene]-2-{4-[(2-methylphenyl)methyl]piperazin-1-YL}acetohydrazide
Uniqueness
N’-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide is unique due to its specific chlorinated phenyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24Cl2N4O |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24Cl2N4O/c1-16(17-6-8-19(22)9-7-17)24-25-21(28)15-27-12-10-26(11-13-27)14-18-4-2-3-5-20(18)23/h2-9H,10-15H2,1H3,(H,25,28)/b24-16- |
InChI Key |
YKGKLMUMWVYHLJ-JLPGSUDCSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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